Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound featuring a thienopyridazine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a phenyl group, a tolylacetamido moiety, and an ethyl ester functional group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thienopyridazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
Ethyl 4-oxo-3-phenyl-5-(2-(p-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Ethyl 4-oxo-3-phenyl-5-(2-(o-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Features an ortho-tolyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKMBVKBYYZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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